2,2-Dimethyl-2H-chromen-6-amine
Overview
Description
2,2-Dimethyl-2H-chromen-6-amine is a chemical compound belonging to the chromene family, characterized by a benzopyran ring structure. Chromenes are known for their diverse biological activities and are found in various natural products and synthetic compounds. The presence of the amine group at the 6th position and the dimethyl groups at the 2nd position make this compound unique and potentially useful in various applications.
Mechanism of Action
Target of Action
2,2-Dimethyl-2H-chromen-6-amine has been identified as a potential antifungal agent . It has been found to exhibit significant antifungal activity against a variety of phytopathogenic fungi . The primary targets of this compound are these fungi, which are harmful to agricultural production and can cause significant yield losses .
Mode of Action
It is known that the compound interacts with its fungal targets, leading to their inhibition . This interaction and the resulting changes in the fungi contribute to the compound’s antifungal activity .
Biochemical Pathways
Given its antifungal activity, it can be inferred that the compound interferes with essential biochemical pathways in fungi, leading to their inhibition .
Result of Action
The primary result of the action of this compound is the inhibition of harmful fungi. This leads to a decrease in fungal growth and proliferation, thereby protecting plants from fungal diseases . Moreover, the compound has been found to have low cytotoxicity to the PC12 cell , suggesting that it may have a good safety profile.
Biochemical Analysis
Biochemical Properties
2,2-Dimethyl-2H-chromen-6-amine has been found to play a significant role in antifungal activity . It interacts with various enzymes and proteins to exert its effects. For instance, it has been suggested that the ERG4/ERG24 ergosterol biosynthesis protein might be a potential target of this compound’s fungicidal mechanism .
Cellular Effects
In cellular contexts, this compound has demonstrated promising antifungal potency against several strains of phytopathogenic fungi . It influences cell function by interacting with specific cellular pathways, potentially impacting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and potential enzyme inhibition or activation . These interactions lead to changes in gene expression, contributing to its antifungal effects .
Temporal Effects in Laboratory Settings
It has been observed to exhibit antifungal activity at a concentration of 50 μg/mL .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2H-chromen-6-amine typically involves the cyclization of appropriate precursors. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2H-chromen-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted chromenes, quinones, and dihydrochromenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-Dimethyl-2H-chromen-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Investigated for its neuroprotective effects and potential use in treating ischemic stroke.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylbenzopyran: Similar structure but lacks the amine group.
6-Amino-2H-chromene: Similar structure but lacks the dimethyl groups.
2,2-Dimethyl-2H-chromen-6-carbaldehyde: Similar structure with an aldehyde group instead of an amine
Uniqueness
2,2-Dimethyl-2H-chromen-6-amine is unique due to the presence of both the dimethyl groups and the amine group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,2-dimethylchromen-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-7H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJNLKVSQVLBFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435238 | |
Record name | 6-amino-2,2-dimethylchromene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135082-85-8 | |
Record name | 6-amino-2,2-dimethylchromene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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